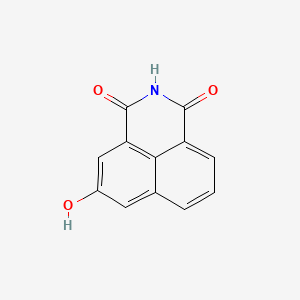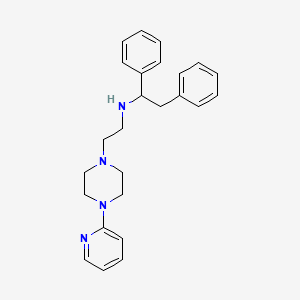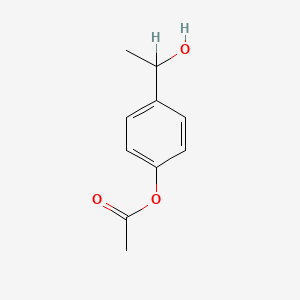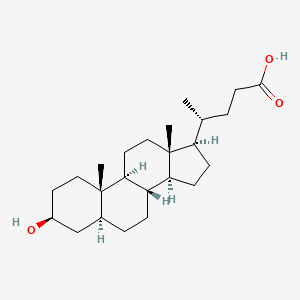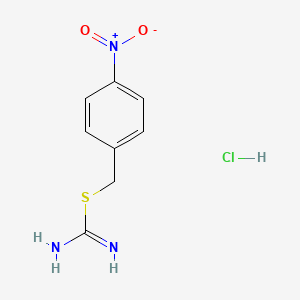
4-硝基苄基硫代假尿素盐酸盐
描述
4-Nitrobenzyl thiopseudourea hydrochloride, also known as 4-NBTH, is an organic compound used in scientific research and experiments. It is a derivative of thiopseudourea and contains a nitrobenzyl group as a substituent. 4-NBTH is used in a variety of studies to investigate the biochemical and physiological effects of compounds and drugs, as well as to understand the mechanisms of action.
科学研究应用
蛋白质组学研究
4-硝基苄基硫代假尿素盐酸盐: 由于其生化特性,它在蛋白质组学研究中被广泛应用 。它作为蛋白质鉴定和分析的试剂,帮助研究人员理解蛋白质结构、功能和相互作用。
酶抑制研究
该化合物已被鉴定为IDO(吲哚胺 2,3-双加氧酶)的抑制剂,在人体研究中其IC50值为 2.2 µM 。该应用对于研究该酶在各种生物过程中的作用和潜在的治疗干预至关重要。
选择性加氢催化剂
研究表明,该化合物的衍生物可以提高加氢反应的选择性 。例如,它可以提高4-硝基苯甲醛加氢反应中4-氨基苯甲醛的选择性。
作用机制
Target of Action
The primary target of 4-Nitrobenzyl Thiopseudourea Hydrochloride is Nitroreductase (NTR) . NTR is an enzyme that plays an essential role in the reduction of nitro compounds and has been found to be overexpressed in tumor cells compared to normal cells .
Mode of Action
The compound interacts with its target, NTR, in the presence of NADH . The 4-nitrobenzyl unit of the compound is reduced by NTR, leading to the decomposition of the compound . This interaction and subsequent decomposition result in the release of the encapsulated drug .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the nitroreduction pathway, facilitated by the NTR enzyme . The reduction of the 4-nitrobenzyl unit by NTR leads to the decomposition of the compound and the release of the encapsulated drug .
Pharmacokinetics
The compound’s interaction with ntr and its subsequent decomposition suggest that it may be metabolized in cells where ntr is present .
Result of Action
The result of the compound’s action is the release of the encapsulated drug in cells where NTR is overexpressed . This selective release can lead to targeted toxicity against cancer cells, while negligible toxicity towards normal cells is observed .
Action Environment
The action of 4-Nitrobenzyl Thiopseudourea Hydrochloride is influenced by the presence of NTR and NADH . Therefore, the compound’s action, efficacy, and stability may be influenced by the cellular environment, specifically the overexpression of NTR in certain cells .
生化分析
Biochemical Properties
4-Nitrobenzyl thiopseudourea hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as nitroreductase, which is known to reduce nitro compounds. This interaction leads to the formation of reactive intermediates that can further participate in various biochemical pathways . Additionally, 4-Nitrobenzyl thiopseudourea hydrochloride can interact with proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 4-Nitrobenzyl thiopseudourea hydrochloride on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-Nitrobenzyl thiopseudourea hydrochloride can induce cytotoxicity by disrupting cellular processes and promoting apoptosis . This compound also affects normal cells, although the impact is generally less severe compared to cancer cells.
Molecular Mechanism
At the molecular level, 4-Nitrobenzyl thiopseudourea hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves the reduction of the nitro group by nitroreductase, leading to the formation of reactive intermediates . These intermediates can bind to and modify biomolecules, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with proteins further contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrobenzyl thiopseudourea hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to 4-Nitrobenzyl thiopseudourea hydrochloride can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Nitrobenzyl thiopseudourea hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can induce significant toxic effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage level triggers a marked increase in adverse effects.
Metabolic Pathways
4-Nitrobenzyl thiopseudourea hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. The interaction with cofactors and other enzymes can also influence the metabolic flux and levels of metabolites.
Transport and Distribution
The transport and distribution of 4-Nitrobenzyl thiopseudourea hydrochloride within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through active and passive transport mechanisms . It may also interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. The distribution of 4-Nitrobenzyl thiopseudourea hydrochloride in tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 4-Nitrobenzyl thiopseudourea hydrochloride is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 4-Nitrobenzyl thiopseudourea hydrochloride to specific organelles, where it can exert its biochemical effects. The localization within subcellular compartments can influence the compound’s interactions with biomolecules and its overall activity.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Nitrobenzyl thiopseudourea hydrochloride involves the reaction of 4-nitrobenzyl chloride with thiourea followed by hydrochloric acid treatment.", "Starting Materials": [ "4-nitrobenzyl chloride", "thiourea", "hydrochloric acid" ], "Reaction": [ "Add thiourea to a solution of 4-nitrobenzyl chloride in anhydrous ethanol", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitated product", "Wash the product with cold ethanol and dry it", "Dissolve the product in hydrochloric acid and filter the solution", "Concentrate the filtrate to obtain 4-Nitrobenzyl thiopseudourea hydrochloride as a solid" ] } | |
CAS 编号 |
4357-96-4 |
分子式 |
C8H10ClN3O2S |
分子量 |
247.70 g/mol |
IUPAC 名称 |
[amino-[(4-nitrophenyl)methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8(10)14-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H |
InChI 键 |
XLXMUFLBCRDKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC(=N)N)[N+](=O)[O-].Cl |
规范 SMILES |
C1=CC(=CC=C1CSC(=[NH2+])N)[N+](=O)[O-].[Cl-] |
其他 CAS 编号 |
4357-96-4 |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

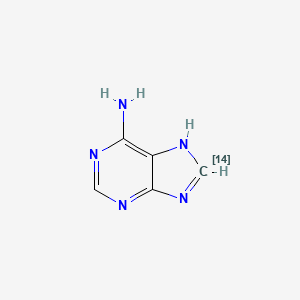

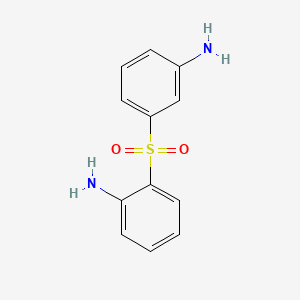
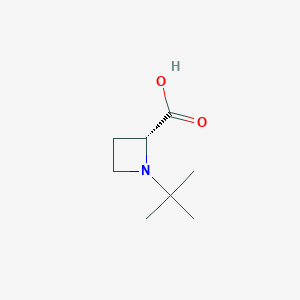
![6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole](/img/structure/B1614826.png)
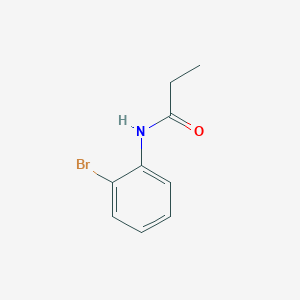
![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1614831.png)
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-7,12-dioxo-2,3,4,5,6,8,9,11,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1614832.png)
